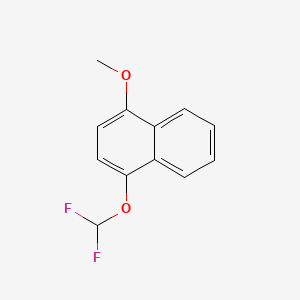
1-(Difluoromethoxy)-4-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-4-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is the reaction of naphthol derivatives with difluoromethylating agents under specific conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-4-methoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Cross-Coupling: Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-4-methoxynaphthalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-4-methoxynaphthalene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various cellular pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-4-methoxynaphthalene can be compared with other fluorinated aromatic compounds such as:
1-(Difluoromethoxy)-4-(1-methylpropyl)benzene: Similar in structure but with different substituents on the aromatic ring.
4-(Difluoromethoxy)aniline: Contains an aniline group instead of a naphthalene ring.
Difluoromethoxylated Ketones: Used as building blocks for synthesizing nitrogen-containing heterocycles.
The uniqueness of this compound lies in its combination of difluoromethoxy and methoxy groups on a naphthalene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10F2O2 |
|---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-6-7-11(16-12(13)14)9-5-3-2-4-8(9)10/h2-7,12H,1H3 |
InChI-Schlüssel |
PPDPVLLQDVTZRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


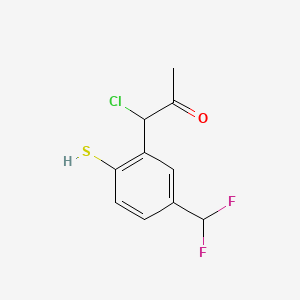

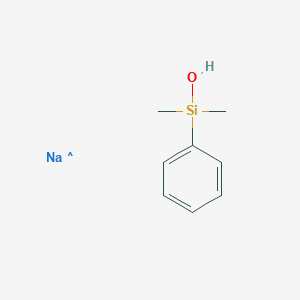


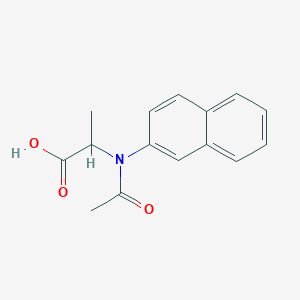
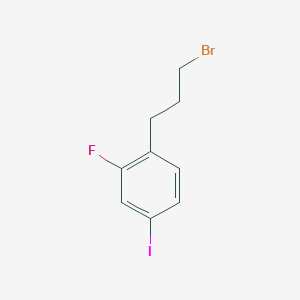
![11,22-dibromo-7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14052217.png)
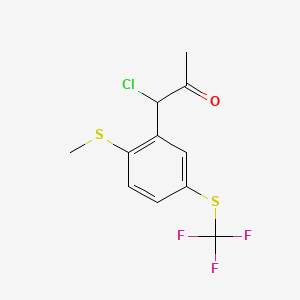
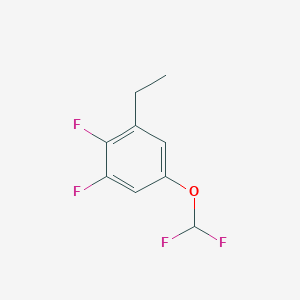
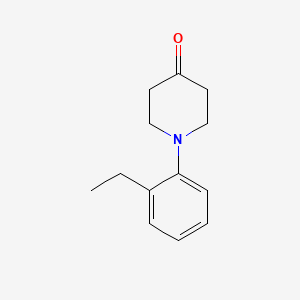
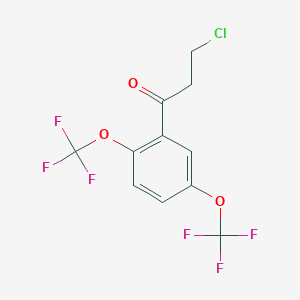
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
